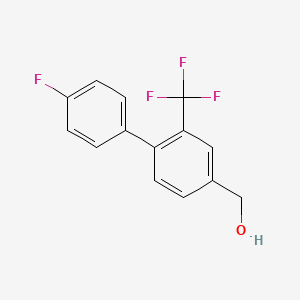
(4'-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the biphenyl structure, along with a methanol group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Introduction of Fluorine and Trifluoromethyl Groups: The introduction of the fluorine and trifluoromethyl groups can be achieved through electrophilic aromatic substitution reactions. For example, trifluoromethylation can be carried out using trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Addition of Methanol Group:
Industrial Production Methods
Industrial production of (4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization is employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group in (4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the hydroxyl group.
Substitution: The fluorine and trifluoromethyl groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
(4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol is primarily determined by its ability to interact with specific molecular targets. The presence of the fluorine and trifluoromethyl groups enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methanol group can form hydrogen bonds with biological macromolecules, further influencing the compound’s activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)biphenyl: Similar structure but lacks the methanol group.
4-Fluoro-2-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of a methanol group.
4-(Trifluoromethyl)phenol: Contains a phenol group instead of a biphenyl structure.
Uniqueness
(4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol is unique due to the combination of the fluorine, trifluoromethyl, and methanol groups attached to the biphenyl structure. This unique combination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C14H10F4O |
|---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)-3-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C14H10F4O/c15-11-4-2-10(3-5-11)12-6-1-9(8-19)7-13(12)14(16,17)18/h1-7,19H,8H2 |
InChI Key |
KJQNWJBOHIWKAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)CO)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















